molecular formula C12H14FNO2 B066858 N-CBZ-3(R)-FLUOROPYRROLIDINE CAS No. 163457-21-4

N-CBZ-3(R)-FLUOROPYRROLIDINE

Cat. No.: B066858
CAS No.: 163457-21-4
M. Wt: 223.24 g/mol
InChI Key: DGQYMNWQXVFIBE-LLVKDONJSA-N
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Description

N-CBZ-3(R)-FLUOROPYRROLIDINE is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-3(R)-FLUOROPYRROLIDINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-CBZ-3(R)-FLUOROPYRROLIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyrrolidines.

Mechanism of Action

The mechanism of action of N-CBZ-3(R)-FLUOROPYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . This can lead to increased potency and efficacy in its biological applications.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3r)-3-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Benzyl (3r)-3-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Benzyl (3r)-3-iodopyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-CBZ-3(R)-FLUOROPYRROLIDINE is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow it to influence the compound’s reactivity, metabolic stability, and interaction with biological targets more effectively than other halogens .

Properties

IUPAC Name

benzyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQYMNWQXVFIBE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569926
Record name Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163457-21-4
Record name Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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